N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chlorobenzyl group and a dimethoxybenzamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the dimethoxybenzamide moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-BENZENESULFONAMIDE
- N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N’-(3-NITROPHENYL)UREA
Uniqueness
N~1~-[4-CHLORO-1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,4-DIMETHOXYBENZAMIDE stands out due to its specific substitution pattern and the presence of both chlorobenzyl and dimethoxybenzamide groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16Cl3N3O3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
N-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H16Cl3N3O3/c1-27-12-4-5-13(17(8-12)28-2)19(26)23-18-16(22)10-25(24-18)9-11-3-6-14(20)15(21)7-11/h3-8,10H,9H2,1-2H3,(H,23,24,26) |
InChI Key |
IZPGVHDLRHNWNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.